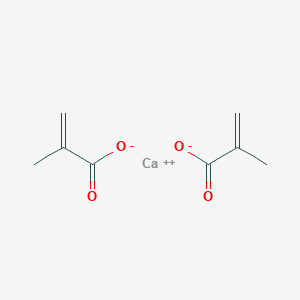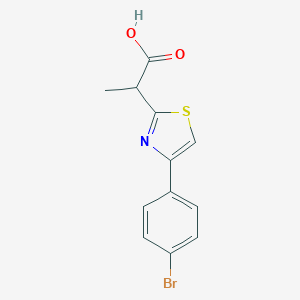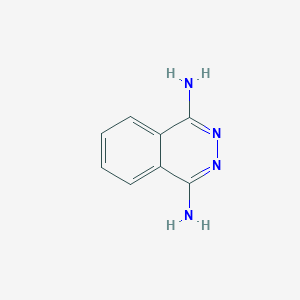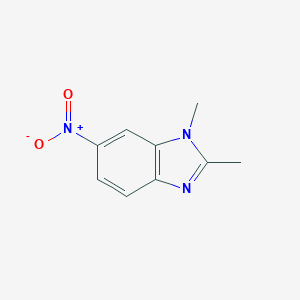
Calcium methacrylate
Overview
Description
Calcium methacrylate (CMA) is a synthetic organic compound that has a wide range of applications in the scientific and industrial fields. It is a white, crystalline solid that is insoluble in water and can be used as a cross-linking agent, a polymerization initiator, and a chemical intermediate. CMA is also used in the production of polymers, adhesives, coatings, and other materials. It is synthesized from methacrylic acid and calcium hydroxide, and can be used as a monomer for the synthesis of polymers.
Scientific Research Applications
Modified Bone Cement for Osteoporotic Vertebral Compression Fractures
Calcium methacrylate has been explored as an additive to polymethyl methacrylate (PMMA) bone cement. This modification aims to improve the mechanical properties and biological performance of PMMA bone cement, particularly in treating osteoporotic vertebral compression fractures (OVCFs). Such advancements could enhance patient quality of life by addressing pain, neurological damage, and deformity associated with OVCFs (Gong, Zhang, & Yan, 2022).
Dental Applications
In dental research, this compound has been incorporated into experimental sealers to examine its physical properties, antimicrobial effects, and biocompatibility. The integration of this compound into these materials has shown promise in promoting antimicrobial activity while maintaining moderate cytotoxicity, which could be beneficial in endodontic treatments (Rossato et al., 2017).
Microcapsule Development
This compound has been utilized in the preparation of polymethyl methacrylate microcapsules. This process involves in situ polymerization on the surface of calcium carbonate particles, followed by dissolution of the calcium carbonate core. Such microcapsules have potential applications in drug delivery and other biomedical fields (Sato, Nakajima, & Anzai, 2012).
Bone Tissue Engineering
Methacrylated gellan gum beads, enriched with calcium, have been investigated for their potential in bone tissue engineering and drug delivery. These beads have shown an ability to promote self-mineralization and apatite layer development, which is crucial for bone regeneration applications (Vieira et al., 2019).
Antibiotic Delivery in Surgical Sites
This compound has been compared with PMMA as a carrier for antibiotics at infected surgical sites. Studies suggest that this compound might offer advantages over PMMA in terms of resorbability and reduced risk of bacterial colonization, making it a potentially superior option for infection control in orthopedic surgeries (McConoughey et al., 2015).
Dental Composite Development
Novel methacrylate-functionalized calcium phosphate components have been synthesized for use in dental composites. These components exhibit bioactivity properties and promote the precipitation of hydroxyapatite on dental composite surfaces, indicating potential for innovative dental applications (Skaria & Berk, 2021).
Mechanism of Action
Target of Action
Calcium methacrylate (CMA) is primarily used in the field of dentistry, where it is introduced into dental resin formulations . The primary targets of CMA are the dental structures, specifically the enamel and dentin, where it contributes to the remineralization process .
Mode of Action
CMA interacts with its targets by being incorporated into the dental resin formulation. Upon photopolymerization, a calcium-rich dental resin is formed . This resin, when in contact with dental structures, can induce the mineralization of enamel-like hydroxyapatite (HA), an essential mineral for dental health .
Biochemical Pathways
It is known that calcium plays a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways . Over 500 human proteins are known to bind or transport calcium . In the context of dental health, calcium is crucial for the remineralization process, contributing to the formation of HA .
Pharmacokinetics
It is known that calcium, in general, undergoes similar mechanisms of metabolism across different calcium salts . The pharmacokinetic process is linear due to a first-order reaction .
Result of Action
The primary result of CMA’s action is the induction of dynamic in situ HA mineralization . After being soaked in calcium nitrate and sodium phosphate solutions alternatively, dense HA crystals were found on the surface of the dental resin containing CMA . The amount of HA increased with the increase in CMA content . This remineralization capacity is of great importance in dental health, contributing to the strength and integrity of dental structures .
Action Environment
The action of CMA is influenced by the environment in which it is used. In the context of dental health, factors such as oral pH, presence of saliva, and the specific dental resin formulation can influence the action, efficacy, and stability of CMA . Furthermore, the photopolymerization process, which is crucial for the formation of the calcium-rich dental resin, is influenced by factors such as light intensity and exposure time .
Safety and Hazards
Future Directions
The use of nanomaterials in wound healing, including inorganic nanomaterials, organic and hybrid nanomaterials, and nanofibers, is a future concern . Another study suggests that modified polymethyl methacrylate and calcium-based bone cement could have potential applications in osteoporotic vertebral compression fractures .
Biochemical Analysis
Biochemical Properties
Calcium methacrylate plays a significant role in biochemical reactions, particularly in the field of dental and bone regeneration. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to induce the mineralization of hydroxyapatite, a crucial component of bone and dental tissues . This interaction involves the binding of calcium ions to the carboxylate groups of methacrylate, facilitating the formation of hydroxyapatite crystals. Additionally, this compound can interact with collagen and other extracellular matrix proteins, promoting tissue regeneration and repair.
Cellular Effects
This compound influences various cellular processes, including cell adhesion, proliferation, and differentiation. Studies have shown that this compound enhances the attachment and growth of osteoblasts, the cells responsible for bone formation . It also affects cell signaling pathways, such as the Wnt/β-catenin pathway, which is crucial for bone development and homeostasis. Furthermore, this compound has been found to modulate gene expression related to osteogenesis, leading to increased production of bone matrix proteins and enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. This compound binds to the carboxylate groups of methacrylic acid, forming stable complexes that facilitate the polymerization process . This binding interaction is crucial for the formation of hydroxyapatite crystals in dental and bone tissues. Additionally, this compound can act as a crosslinking agent, enhancing the mechanical properties of polymer-based materials. It also influences enzyme activity, either by inhibiting or activating specific enzymes involved in bone and dental tissue formation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under physiological conditions, maintaining its bioactivity for extended periods. Prolonged exposure to this compound can lead to gradual degradation, affecting its efficacy in promoting tissue regeneration. Long-term studies in vitro and in vivo have demonstrated that this compound can support sustained cellular growth and differentiation, making it a promising material for biomedical applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low to moderate doses of this compound have been shown to promote bone regeneration and repair without causing significant adverse effects . High doses of this compound can lead to toxicity and adverse reactions, such as inflammation and tissue necrosis. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes. Careful dosage optimization is essential to maximize the benefits of this compound while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to bone and dental tissue formation. It interacts with enzymes such as alkaline phosphatase, which plays a crucial role in the mineralization process . This compound also affects metabolic flux and metabolite levels, promoting the synthesis of hydroxyapatite and other bone matrix components. The presence of calcium ions in this compound enhances the activity of enzymes involved in bone metabolism, facilitating the deposition of mineralized tissue.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its bioactivity. This compound is transported across cell membranes through calcium channels and transporters . Once inside the cell, it can bind to calcium-binding proteins and other intracellular molecules, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interaction with extracellular matrix proteins, which can facilitate its incorporation into mineralized tissues.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct this compound to specific organelles. The presence of this compound in the nucleus can influence gene expression and cellular metabolism, promoting the synthesis of bone matrix proteins and enzymes. Additionally, this compound can be incorporated into the extracellular matrix, contributing to the formation of mineralized tissues.
Properties
| { "Design of the Synthesis Pathway": "Calcium methacrylate can be synthesized by reacting calcium oxide or calcium hydroxide with methacrylic acid in the presence of a catalyst.", "Starting Materials": ["Calcium oxide or calcium hydroxide", "Methacrylic acid", "Catalyst (e.g. sulfuric acid, hydrochloric acid)"], "Reaction": ["Step 1: Dissolve calcium oxide or calcium hydroxide in water to form a calcium hydroxide solution.", "Step 2: Add methacrylic acid to the calcium hydroxide solution and stir.", "Step 3: Add a catalyst (e.g. sulfuric acid, hydrochloric acid) to the mixture and stir.", "Step 4: Heat the mixture to a temperature of 50-60°C and stir for several hours.", "Step 5: Allow the mixture to cool and filter the resulting precipitate.", "Step 6: Wash the precipitate with water and dry it to obtain calcium methacrylate as a white powder."] } | |
| 16809-88-4 | |
Molecular Formula |
C4H6CaO2 |
Molecular Weight |
126.17 g/mol |
IUPAC Name |
calcium;2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6); |
InChI Key |
LYMYOENPASUELF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2] |
Canonical SMILES |
CC(=C)C(=O)O.[Ca] |
| 16809-88-4 | |
Related CAS |
79-41-4 (Parent) |
synonyms |
2-methylacrylic acid methacrylic acid methacrylic acid, calcium salt methacrylic acid, sodium salt sodium methacrylate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3R,5R,8R,9S,10S,13S,14S,17R)-10,13-Dimethyl-3-trimethylsilyloxy-17-[(1S)-1-trimethylsilyloxyethyl]-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B101255.png)


![Tris[4-(1-phenylethyl)phenyl] phosphate](/img/structure/B101261.png)





